Welcome to the BenchChem Online Store!
molecular formula C32H35BrN2O2S B8660220 4-Chloro-1,1'-biphenyl

4-Chloro-1,1'-biphenyl

Cat. No. B8660220
M. Wt: 591.6 g/mol
InChI Key: QVDZMCVSIVITGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06265575B1

Procedure details

3-[3-Bromo-4-[(1-pyrrolidinyl)methyl]benzyl]-6-methoxy-2-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]benzo[b]thiophene (0.32 g; 0.53 mmol)(Part A) was dissolved in 9.0 mL of dichloroethane under an argon atmosphere and cooled in an ice-water bath. To this was added ethanethiol (0.78 mL; 10.56 mmol) and 0.70 g (5.28 mmol) of aluminum chloride, and the mixture was stirred in the cold bath for 1 h. Brine (80 mL) was added to the mixture, and stirring was continued while warming to room temperature for 1 h. Extraction was carried out with dichloromethane (4×75 mL). The combined organics were dried by passage through sodium sulfate. The title compound (0.23 g; 74% yield) was isolated as a white crystalline solid by flash chromatography on silica gel eluting with a gradient of EtOAc(100-85%)/Et3N(0-5%)/MeOH(0-10%).
[Compound]
Name
EtOAc(100-85%) Et3N(0-5%) MeOH(0-10%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[3-Bromo-4-[(1-pyrrolidinyl)methyl]benzyl]-6-methoxy-2-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]benzo[b]thiophene
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Three
Name
Brine
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][C:33]=1[CH2:34][N:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1)[CH2:5][C:6]1[C:7]2[CH:28]=[CH:27][C:26]([O:29]C)=[CH:25][C:8]=2[S:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH2:19][N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)=[CH:13][CH:12]=1.C(S)C.[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][C:33]=1[CH2:34][N:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1)[CH2:5][C:6]1[C:7]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][C:8]=2[S:9][C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([O:17][CH2:18][CH2:19][N:20]2[CH2:21][CH2:22][CH2:23][CH2:24]2)=[CH:15][CH:16]=1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
EtOAc(100-85%) Et3N(0-5%) MeOH(0-10%)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-[3-Bromo-4-[(1-pyrrolidinyl)methyl]benzyl]-6-methoxy-2-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]benzo[b]thiophene
Quantity
0.32 g
Type
reactant
Smiles
BrC=1C=C(CC=2C3=C(SC2C2=CC=C(C=C2)OCCN2CCCC2)C=C(C=C3)OC)C=CC1CN1CCCC1
Name
Quantity
9 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(C)S
Name
Quantity
0.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Brine
Quantity
80 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred in the cold bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
Extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried by passage through sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(CC=2C3=C(SC2C2=CC=C(C=C2)OCCN2CCCC2)C=C(C=C3)O)C=CC1CN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.